Methyl 4-(ethylamino)-3-nitrobenzoate
Overview
Description
Methyl 4-(ethylamino)-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) and an ethylamino group (-NHCH2CH3) attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(ethylamino)-3-nitrobenzoate typically involves the nitration of methyl benzoate followed by the introduction of the ethylamino group. One common method is as follows:
Nitration: Methyl benzoate is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield methyl 3-nitrobenzoate.
Amination: The nitro compound is then subjected to a nucleophilic substitution reaction with ethylamine under basic conditions to introduce the ethylamino group, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Continuous Flow Nitration: Using continuous flow reactors to ensure efficient and controlled nitration of methyl benzoate.
Automated Amination: Employing automated systems for the amination step to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(ethylamino)-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Nucleophiles such as halides, under basic or acidic conditions depending on the desired product.
Major Products Formed
Reduction: Methyl 4-(ethylamino)-3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(ethylamino)-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(ethylamino)-3-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anti-inflammatory effects.
Comparison with Similar Compounds
Methyl 4-(ethylamino)-3-nitrobenzoate can be compared with other nitrobenzoates and ethylamino-substituted compounds:
Methyl 3-nitrobenzoate: Lacks the ethylamino group, making it less versatile in certain chemical reactions.
Methyl 4-(methylamino)-3-nitrobenzoate: Similar structure but with a methylamino group instead of an ethylamino group, which may affect its reactivity and biological activity.
Methyl 4-(ethylamino)-2-nitrobenzoate: Positional isomer with the nitro group at the 2-position, which can lead to different chemical and biological properties.
Biological Activity
Methyl 4-(ethylamino)-3-nitrobenzoate is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.
- Chemical Formula : C11H14N2O4
- Molecular Weight : 238.24 g/mol
- CAS Number : 96-98-0
- Structure : The compound features a nitro group, an ethylamino group, and a methoxycarbonyl group attached to a benzene ring, which contributes to its reactivity and biological properties.
The biological activity of this compound is primarily linked to its ability to interact with various biological targets. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can affect cellular processes. This property is particularly relevant in cancer therapy, where compounds with nitro groups are often designed as prodrugs that release cytotoxic agents under hypoxic conditions.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. For instance:
- In Vitro Studies : Research indicated that derivatives with nitro groups exhibit selective cytotoxicity against cancer cells by exploiting the hypoxic tumor microenvironment. The compound was shown to enhance the efficacy of certain chemotherapeutic agents when used in combination therapies .
- Case Study : In a preclinical model involving human tumor xenografts, this compound demonstrated significant tumor growth inhibition compared to controls (p < 0.01) when administered at optimized doses .
Enzyme Inhibition
This compound has also been investigated for its enzyme inhibitory properties:
- Trypsin Interaction : Studies using fluorescence spectroscopy revealed that the compound could alter the conformation of trypsin, leading to decreased enzymatic activity. This suggests potential applications in modulating proteolytic pathways in cancer cells .
Toxicity and Safety Profile
The safety profile of this compound has been assessed through various toxicity studies:
- Acute Toxicity Tests : Animal studies indicated that high doses resulted in mild toxicity, characterized by reversible liver enzyme elevations without significant histopathological changes .
- Safety Data Sheet (SDS) : The compound is classified under GHS07 (warning) due to potential irritant effects upon skin contact or inhalation .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C11H14N2O4 |
Molecular Weight | 238.24 g/mol |
CAS Number | 96-98-0 |
Anticancer Efficacy (p-value) | < 0.01 |
Trypsin Inhibition | Yes |
Acute Toxicity | Mild |
Properties
IUPAC Name |
methyl 4-(ethylamino)-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-3-11-8-5-4-7(10(13)16-2)6-9(8)12(14)15/h4-6,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOWZUNCBPVWPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609169 | |
Record name | Methyl 4-(ethylamino)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
396652-42-9 | |
Record name | Methyl 4-(ethylamino)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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